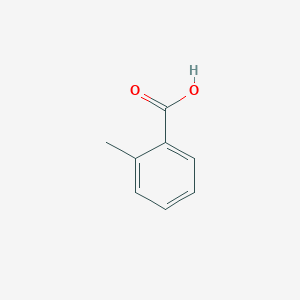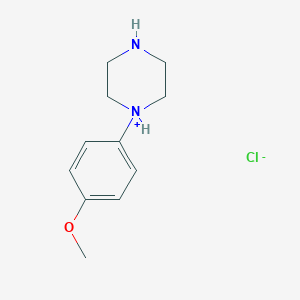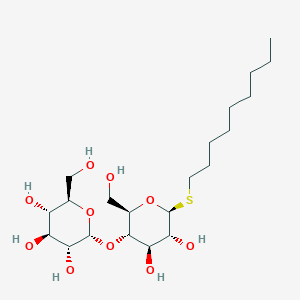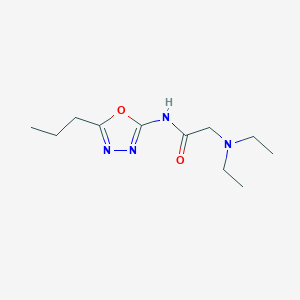
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine, also known as QSAR-1, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the adenosine A2A receptor, which is involved in several physiological processes, including neurotransmission, inflammation, and immune response.
作用機序
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine is a selective antagonist of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is activated by adenosine, a purine nucleoside that is released from cells under conditions of stress or injury. Activation of the A2A receptor leads to the activation of several intracellular signaling pathways, including the cAMP-PKA pathway, which is involved in several physiological processes, including neurotransmission, inflammation, and immune response.
By blocking the A2A receptor, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine inhibits the downstream signaling pathways that are activated by adenosine. This leads to a reduction in inflammation, immune response, and neurotransmission, which are all processes that are involved in several diseases.
Biochemical and Physiological Effects
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has several biochemical and physiological effects that have been studied in preclinical models. In neurodegenerative diseases, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and reducing cell cycle progression. In cardiovascular diseases, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
実験室実験の利点と制限
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the adenosine A2A receptor, which makes it a useful tool for studying the role of the A2A receptor in several diseases. Another advantage is its high potency, which allows for the use of lower concentrations in experiments.
One of the limitations of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine is its low solubility in water, which can make it difficult to use in some experiments. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
For the study of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine include further investigation of its potential therapeutic applications in neurodegenerative diseases, cancer, and cardiovascular diseases. In addition, further studies are needed to better understand the mechanism of action of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine, including its effects on intracellular signaling pathways and gene expression. Finally, the development of more potent and selective A2A receptor antagonists may lead to the development of new therapies for several diseases.
合成法
The synthesis of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine involves the reaction of 8-bromo-1,3-dimethylxanthine with 4-hydroxystyrene in the presence of a palladium catalyst. The resulting product is then treated with diethylamine to obtain the final compound. This method has been optimized to yield high purity and good yields of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine.
科学的研究の応用
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been extensively studied for its potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and cardiovascular diseases. In neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, the adenosine A2A receptor has been shown to play a role in the progression of the disease. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have neuroprotective effects in preclinical models of these diseases by blocking the A2A receptor.
In cancer, the adenosine A2A receptor has been shown to be overexpressed in several types of cancer cells, including breast, lung, and colon cancer. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to inhibit the growth and proliferation of these cancer cells by blocking the A2A receptor.
In cardiovascular diseases, the adenosine A2A receptor has been shown to play a role in the regulation of blood pressure and heart rate. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have cardioprotective effects in preclinical models of cardiovascular diseases by blocking the A2A receptor.
特性
CAS番号 |
155272-14-3 |
|---|---|
製品名 |
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine |
分子式 |
C17H18N4O3 |
分子量 |
326.35 g/mol |
IUPAC名 |
1,3-diethyl-8-[(E)-2-(4-hydroxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H18N4O3/c1-3-20-15-14(16(23)21(4-2)17(20)24)18-13(19-15)10-7-11-5-8-12(22)9-6-11/h5-10,22H,3-4H2,1-2H3,(H,18,19)/b10-7+ |
InChIキー |
LOMRVCHJXHGCSD-RAXLEYEMSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N/C(=C/C=C3C=CC(=O)C=C3)/N2 |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)O |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=CC=C3C=CC(=O)C=C3)N2 |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4-hydroxyphenyl)eth enyl)-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)










![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)
